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molecular formula C7H11NO2 B8766593 2-hydroxy-N,N,2-trimethylbut-3-ynamide

2-hydroxy-N,N,2-trimethylbut-3-ynamide

Cat. No. B8766593
M. Wt: 141.17 g/mol
InChI Key: NDUMLBGWTQGYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

To a solution of N,N-dimethyl-2-oxopropanamide (413 mg, 3.59 mmol) in dry THF (10 mL) at 0° C. under an atmosphere of nitrogen was introduced ethynylmagnesium bromide (10 mL of a 0.5M solution in THF, 5.00 mmol) dropwise over 10 minutes. After warming to RT for 1 hr, water was introduced dropwise until gas evolution ceased and the resulting slurry concentrated in vacuo. The residue was slurried in DCM (50 mL) with sonication for 5 min. and the mixture filtered. Following re-suspension of the filter cake in water (10 mL), the pH was adjusted to 2 with 1M aqueous hydrochloric acid and the resulting hazy solution re-extracted with DCM (30 mL). The DCM extract was combined with the DCM filtrate, dried (Na2SO4), filtered and the filtrate concentrated in vacuo to furnish the crude title compound as a brown oil: 1H NMR (500 MHz, CDCl3) delta 1.68 (3H, s), 2.64 (1H, s), 3.08 (3H, s), 3.31 (3H, s), 5.25 (1H, br. s); LC-MS: m/z=+141.95 (M+H)+.
Quantity
413 mg
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[C:3](=[O:7])C(=O)C.[C:9]([Mg]Br)#[CH:10].[OH2:13].[CH2:14]1COC[CH2:15]1>>[OH:13][C:9]([CH3:10])([C:14]#[CH:15])[C:3]([N:2]([CH3:8])[CH3:1])=[O:7]

Inputs

Step One
Name
Quantity
413 mg
Type
reactant
Smiles
CN(C(C(C)=O)=O)C
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting slurry concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was slurried in DCM (50 mL) with sonication for 5 min.
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the mixture filtered
ADDITION
Type
ADDITION
Details
re-suspension of the filter cake in water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting hazy solution re-extracted with DCM (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The DCM extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)N(C)C)(C#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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